![molecular formula C18H11Cl2N5O2 B2366374 2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899946-10-2](/img/structure/B2366374.png)
2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H11Cl2N5O2 and its molecular weight is 400.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on synthesizing novel derivatives of pyrazolopyrimidines, like 2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and evaluating their biological activities. For instance, a series of pyrazolopyrimidines derivatives have been synthesized for anticancer and anti-5-lipoxygenase activities. These compounds, including similar structural derivatives, have shown potential in cytotoxic and enzyme inhibition studies, indicating their applicability in developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Another area of application is in the synthesis of pyrazolopyrimidine derivatives for antimicrobial purposes. For example, new pyrazolo[3,4-d]pyrimidines have been created and tested in vitro for their antimicrobial activity. Some of these compounds have been found active against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Abdel-Gawad et al., 2003).
Antiviral Activity
Additionally, pyrazolopyrimidine derivatives have been explored for their antiviral activities. A study focused on synthesizing novel compounds and evaluating their effectiveness against influenza A virus (H5N1). Some of these derivatives showed significant antiviral activities, making them potential candidates for developing new antiviral drugs (Hebishy et al., 2020).
Enzyme Reactivity and Drug Chemistry
There has been research into the synthesis of different substituted benzamides, like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which have shown potential in enzyme reactivity studies. These compounds have been screened against various human recombinant alkaline phosphatases, demonstrating their relevance in medicinal chemistry for potential therapeutic applications (Saeed et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and leading to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
The compound 2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK2 . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s interaction with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 . Molecular docking simulations have confirmed a good fit of the compound into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis .
Properties
IUPAC Name |
2,5-dichloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-11-6-7-15(20)13(8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMQLGKPQUACME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
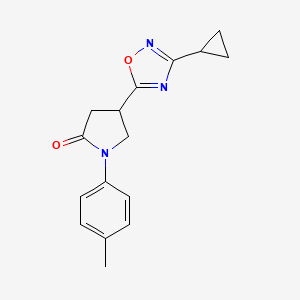
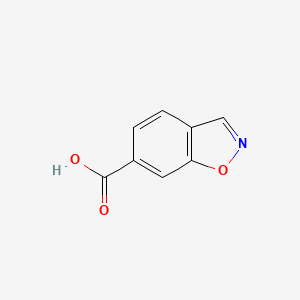
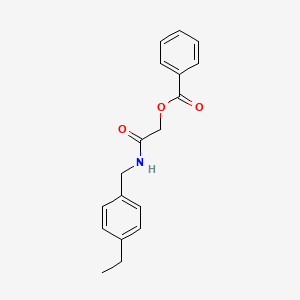
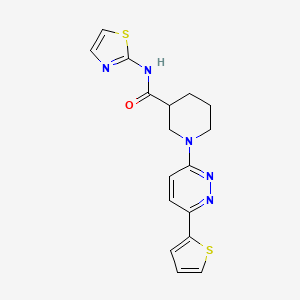
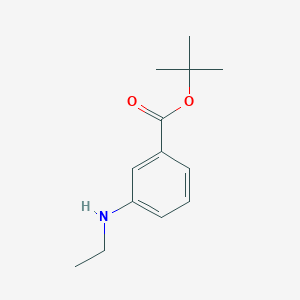
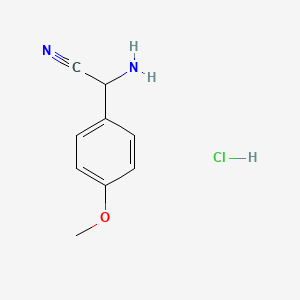
![2-(3-Fluoro-4-methoxyphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)
![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)

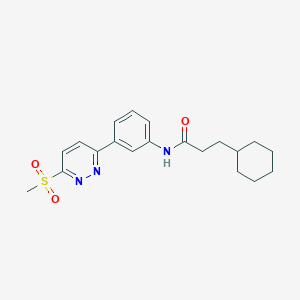

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
